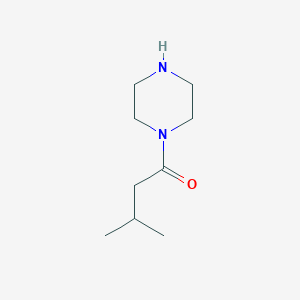
1-(3-Methylbutanoyl)piperazine
Vue d'ensemble
Description
1-(3-Methylbutanoyl)piperazine is an organic compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is also known by its CAS number 884497-54-5 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Methylbutanoyl)piperazine, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The linear formula of 1-(3-Methylbutanoyl)piperazine is C9H18N2O . The InChI code is 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H .
Physical And Chemical Properties Analysis
1-(3-Methylbutanoyl)piperazine is a liquid at room temperature . It has a predicted melting point of 73.64°C and a predicted boiling point of approximately 294.2°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/mL and a predicted refractive index of n20D 1.47 .
Applications De Recherche Scientifique
Medicinal Chemistry
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
Results or Outcomes
The results or outcomes of these drugs would also depend on the specific drug and its intended use. For example, Sildenafil (Viagra) has been shown to be effective in treating erectile dysfunction, while Imatinib (Gleevec) is used in the treatment of certain types of cancer .
Synthetic Chemistry
Piperazines are also used in synthetic chemistry, particularly in the C–H functionalization of the carbon atoms of the piperazine ring .
Results or Outcomes
These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Building Blocks in Chemical Synthesis
“1-(3-Methylbutanoyl)piperazine” can be used as a building block in chemical synthesis . It is often used in the synthesis of more complex molecules in the pharmaceutical and chemical industries .
Liquid Form Applications
“3-methyl-1-(piperazin-1-yl)butan-1-one”, a related compound, is available in liquid form . This suggests that it could be used in applications that require a liquid form of the compound, such as certain types of chemical reactions or processes .
Hydrochloride Salt Formation
“1-(3-Methylbutanoyl)piperazine” can be used to form hydrochloride salts . Hydrochloride salts are often used in the pharmaceutical industry because they are typically more soluble in water than their parent compounds .
Method of Application
The formation of a hydrochloride salt typically involves the reaction of the parent compound with hydrochloric acid . The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
Results or Outcomes
The formation of a hydrochloride salt can increase the solubility of the parent compound in water, which can be beneficial in pharmaceutical applications .
Liquid Form Applications
“3-methyl-1-(piperazin-1-yl)butan-1-one”, a related compound, is available in liquid form . This suggests that it could be used in applications that require a liquid form of the compound, such as certain types of chemical reactions or processes .
Propriétés
IUPAC Name |
3-methyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHHACSCXRQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397531 | |
| Record name | 1-(3-methylbutanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutanoyl)piperazine | |
CAS RN |
884497-54-5 | |
| Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-methylbutanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



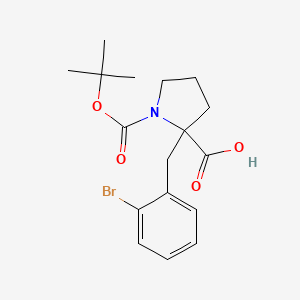
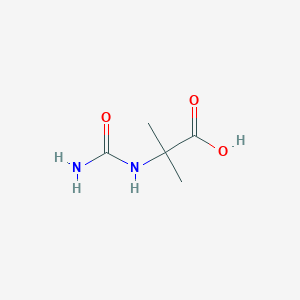


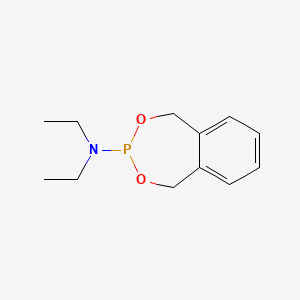
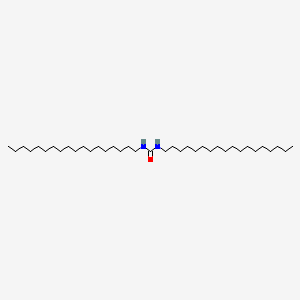
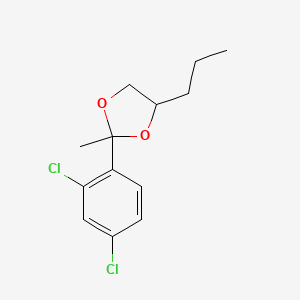
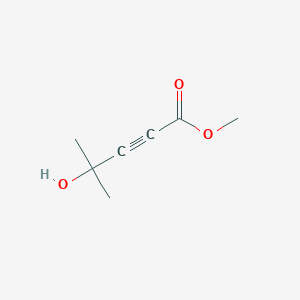
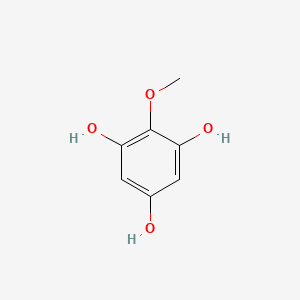
![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)
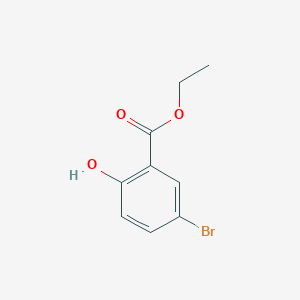

![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)
